2-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
2-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a dimethylphenyl group attached to an oxazole ring, which is further substituted with a carboxylate group. The unique structural features of this compound make it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an organolithium or Grignard reagent.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. These methods often employ continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the dimethylphenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the carboxylate group, potentially leading to the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors and receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
In the materials science industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, blocking its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl 5-phenyl-1,2-oxazole-3-carboxylate: Lacks the dimethyl substitution on the phenyl ring.
2-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate: Contains a chlorine atom instead of a fluorine atom.
2-Fluorophenyl 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylate: Has a different substitution pattern on the dimethylphenyl ring.
Uniqueness
The presence of both the fluorophenyl and dimethylphenyl groups in 2-Fluorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate imparts unique chemical and physical properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H14FNO3 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(2-fluorophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14FNO3/c1-11-7-8-13(9-12(11)2)17-10-15(20-23-17)18(21)22-16-6-4-3-5-14(16)19/h3-10H,1-2H3 |
InChI Key |
JJMMRKCMJRVUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3F)C |
Origin of Product |
United States |
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